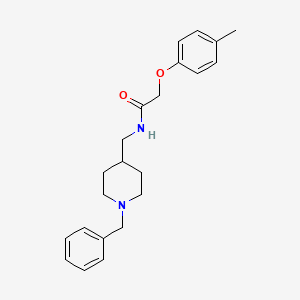
N-(2-Methoxy-4-methylsulfanylbutyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methoxy-4-methylsulfanylbutyl)acetamide, also known as MMBA, is a chemical compound that has been studied for its potential applications in scientific research. MMBA belongs to the class of compounds known as sulfonamides, which have been used in a variety of medicinal and research applications. In
Mécanisme D'action
The mechanism of action of N-(2-Methoxy-4-methylsulfanylbutyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. N-(2-Methoxy-4-methylsulfanylbutyl)acetamide has been shown to have a high degree of selectivity for certain targets, suggesting that it may be useful for studying the function of these targets in vivo.
Effets Biochimiques Et Physiologiques
N-(2-Methoxy-4-methylsulfanylbutyl)acetamide has been shown to have a variety of biochemical and physiological effects in animal models. These effects include changes in neurotransmitter levels, alterations in gene expression, and changes in immune function. N-(2-Methoxy-4-methylsulfanylbutyl)acetamide has also been shown to have potential anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of N-(2-Methoxy-4-methylsulfanylbutyl)acetamide for lab experiments is its high degree of selectivity for certain biological targets. This makes it a useful tool for studying the function of these targets in vivo. However, N-(2-Methoxy-4-methylsulfanylbutyl)acetamide also has several limitations, including its complex synthesis process and potential toxicity at high doses.
Orientations Futures
There are several potential future directions for research on N-(2-Methoxy-4-methylsulfanylbutyl)acetamide. One area of interest is the development of new synthetic methods for N-(2-Methoxy-4-methylsulfanylbutyl)acetamide that are more efficient and cost-effective. Another area of interest is the exploration of N-(2-Methoxy-4-methylsulfanylbutyl)acetamide's potential as a therapeutic agent for a variety of diseases, including cancer and inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of N-(2-Methoxy-4-methylsulfanylbutyl)acetamide and its potential applications in scientific research.
Méthodes De Synthèse
N-(2-Methoxy-4-methylsulfanylbutyl)acetamide can be synthesized through a multi-step process involving the reaction of 2-methoxy-4-methylsulfanylbutylamine with acetic anhydride in the presence of a catalyst. The resulting product is then purified through a series of chromatography steps to obtain pure N-(2-Methoxy-4-methylsulfanylbutyl)acetamide. The synthesis of N-(2-Methoxy-4-methylsulfanylbutyl)acetamide is a complex process that requires careful attention to detail and strict adherence to safety protocols.
Applications De Recherche Scientifique
N-(2-Methoxy-4-methylsulfanylbutyl)acetamide has been studied for its potential applications in a variety of scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. One of the primary research applications of N-(2-Methoxy-4-methylsulfanylbutyl)acetamide is its potential as a tool for studying the role of sulfonamides in biological systems. N-(2-Methoxy-4-methylsulfanylbutyl)acetamide has been shown to have a high degree of selectivity for certain biological targets, making it a useful tool for studying the function of these targets in vivo.
Propriétés
IUPAC Name |
N-(2-methoxy-4-methylsulfanylbutyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2S/c1-7(10)9-6-8(11-2)4-5-12-3/h8H,4-6H2,1-3H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDZMNOUTZANKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(CCSC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methoxy-4-methylsulfanylbutyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-cyclohexyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2357236.png)


![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2357244.png)
![Ethyl 3-(3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)ureido)propanoate](/img/structure/B2357245.png)
![8-(2,6-Dimethylmorpholin-4-yl)-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2357246.png)

![(Z)-2-cyano-3-[3,5-dichloro-4-[(4-chlorophenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2357249.png)